molecular formula C21H15N3O2 B15039277 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(naphthalen-1-yloxy)-3-oxo-butyronitrile

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(naphthalen-1-yloxy)-3-oxo-butyronitrile

Cat. No.: B15039277
M. Wt: 341.4 g/mol
InChI Key: IBIRKUXXJJPVRF-MNDPQUGUSA-N
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Description

2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE is a complex organic compound that features a benzodiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound.

    Attachment of the Naphthalene Moiety: This step may involve a nucleophilic substitution reaction where a naphthalene derivative is introduced.

    Formation of the Oxobutanenitrile Group: This could be achieved through a series of reactions including nitrile formation and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the nitrile group or other functional groups within the molecule.

    Substitution: Various substitution reactions could occur, especially electrophilic aromatic substitution on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Naphthalene Derivatives: Compounds featuring naphthalene moieties.

    Oxobutanenitrile Compounds: Molecules with similar oxobutanenitrile groups.

Uniqueness

The uniqueness of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE lies in its combination of these structural features, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-naphthalen-1-yloxybut-2-enenitrile

InChI

InChI=1S/C21H15N3O2/c22-12-16(21-23-17-9-3-4-10-18(17)24-21)19(25)13-26-20-11-5-7-14-6-1-2-8-15(14)20/h1-11,25H,13H2,(H,23,24)/b19-16-

InChI Key

IBIRKUXXJJPVRF-MNDPQUGUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=C(C#N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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